(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride

Enantioselective Synthesis Process Chemistry CGRP Antagonist Intermediate

(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride (CAS 1397526-22-5) is a chiral secondary alcohol featuring a cyclohepta[b]pyridine scaffold. It serves as an essential building block in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, most notably the approved anti-migraine agent rimegepant.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66
CAS No. 1397526-22-5
Cat. No. B2542041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride
CAS1397526-22-5
Molecular FormulaC10H12ClNO2
Molecular Weight213.66
Structural Identifiers
SMILESC1CC(C2=C(C=CC=N2)C(=O)C1)O.Cl
InChIInChI=1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m1./s1
InChIKeyZZNXHQSAOHUNDA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride (CAS 1397526-22-5) – A Chiral Key Intermediate for CGRP Antagonists


(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride (CAS 1397526-22-5) is a chiral secondary alcohol featuring a cyclohepta[b]pyridine scaffold. It serves as an essential building block in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, most notably the approved anti-migraine agent rimegepant. The absolute (R)-configuration at the C-9 hydroxyl position is critical for downstream stereochemical fidelity [1]. The hydrochloride salt (C10H12ClNO2, MW 213.66) is the preferred solid form for supply chain integrity due to its enhanced stability and handling characteristics compared to the free base (CAS 1190363-44-0) .

Why Generic Substitution of (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride Fails in GMP Synthesis


Generic substitution or use of the incorrect enantiomer directly undermines the synthetic route to CGRP antagonists. The (S)-enantiomer (CAS 2411180-77-1 for the hydrochloride) is a documented process impurity (Rimegepant Impurity 36), not a viable synthetic intermediate [1]. Even trace racemization propagates to the final API, compromising enantiomeric purity and necessitating costly re-purification. Furthermore, vendors often supply the free base with lower purity (e.g., 95–98%) compared to the hydrochloride salt, which is available at >99.8% purity from optimized manufacturing routes [2]. The absence of the hydrochloride counter-ion also alters solubility and reactivity, potentially leading to batch failures in subsequent amination or coupling steps .

Quantitative Differentiation Evidence for (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride Against Closest Analogs


Enantiomeric Excess (ee) vs. (S)-Enantiomer and Racemate in Asymmetric Transfer Hydrogenation

In the Ru-catalyzed asymmetric transfer hydrogenation (ATH) reported by Luo et al. (2024), the target (R)-enantiomer hydrochloride was obtained with an enantiomeric excess of 99.9% ee [1]. In contrast, the (S)-enantiomer, when synthesized intentionally or present as an impurity, exhibits 0% ee under non-chiral reducing conditions (e.g., NaBH4 reduction) [2]. The racemic mixture, formed in the absence of a chiral catalyst, has an ee of 0%. This near-perfect enantioselectivity is essential for the subsequent transaminase-catalyzed step, which requires the (R)-configured alcohol as its substrate [3].

Enantioselective Synthesis Process Chemistry CGRP Antagonist Intermediate

Chemical Purity and Yield vs. Commercial Free Base and Alternative Salts

The optimized Ru-ATH process delivers the target hydrochloride in 99.8% chemical purity and 92.1% isolated yield [1]. By comparison, commercially available free base lots (CAS 1190363-44-0) typically carry a purity specification of 95–98% from major vendors (e.g., AKSci, CymitQuimica) . Alternative salts (e.g., besylate, tosylate) lack published purity data, introducing procurement risk. The >99.8% purity of the hydrochloride eliminates the need for a pre-synthesis purification step, directly reducing overall cost and time in multi-kilogram campaigns.

Chemical Purity Salt Selection API Intermediate Procurement

Catalyst Loading Efficiency vs. Precious Metal Alternatives in Commercial Manufacturing

The Ru-catalyzed ATH process operates at an exceptionally low catalyst loading of 0.5 mol%, while still achieving 92.1% yield and 99.9% ee [1]. Earlier patent literature (WO2009126530) describes the use of stoichiometric or high-loading Rh catalysts (1–5 mol%) for similar asymmetric reductions on this scaffold, which significantly increases the process mass intensity (PMI) and cost [2]. By reducing the Ru loading to 0.5 mol%, the effective catalyst cost per kilogram of product is lowered by a factor of 2–10× relative to legacy Rh-based methods.

Process Mass Intensity Green Chemistry Cost of Goods

Compatibility with Downstream Biocatalytic Step vs. Non-Chiral Intermediates

The (R)-alcohol is the required substrate for an engineered transaminase variant that converts it to (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol, achieving 99.0% conversion and >99.5% diastereomeric excess [1]. The (S)-alcohol is not a substrate for this enzyme, yielding 0% conversion [1]. Racemic alcohol leads to a maximum theoretical conversion of 50% and necessitates chiral resolution. Procuring the (R)-enantiomer ensures full utilization of the biocatalytic step, minimizing waste and maximizing throughput.

Biocatalysis Chemoenzymatic Synthesis Transaminase

Application Scenarios Where (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride Outperforms Alternatives


cGMP Manufacturing of Rimegepant (BMS-927711) Under ICH Q7 Compliance

The hydrochloride salt with >99.8% purity and 99.9% ee is the only form that can be directly charged into a cGMP ketone reduction or transaminase step without a preceding chiral purity upgrade. The Ru-ATH route at 0.5 mol% catalyst loading has been demonstrated at multi-kilogram scale, meeting the cost and purity demands of commercial API production [1].

Reference Standard Qualification for ANDA Filings

As Rimegepant Impurity 6, the (R)-alcohol hydrochloride is used for HPLC method development, validation, and quality control release testing. Its availability at 99.9% ee enables accurate quantitation of the (S)-enantiomer (Impurity 36) in API batches, supporting ANDA regulatory submissions .

Chemoenzymatic Route Scouting for Next-Generation Gepants

The (R)-alcohol is the sole substrate accepted by the evolved transaminase variant, achieving 99.0% conversion to the chiral amine. This selectivity is critical when screening new CGRP antagonist backbones that retain the cyclohepta[b]pyridine core but vary the aryl substituents [2].

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